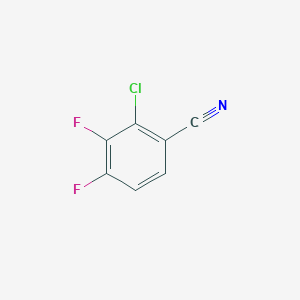

2-Chloro-3,4-difluorobenzonitrile

Descripción general

Descripción

2-Chloro-3,4-difluorobenzonitrile is a chemical compound that is widely used in various fields of research and industry . It can be used as an intermediate of medicine, pesticide, and liquid crystal material .

Synthesis Analysis

The synthesis of this compound involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the conversion of the acid to its chloride and thence to its amide followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene .Molecular Structure Analysis

The molecular formula of this compound is C7H2ClF2N . Its average mass is 173.547 Da and its monoisotopic mass is 172.984390 Da .Chemical Reactions Analysis

The chemical reactions of this compound involve the halogen-exchange reaction of 3,4-DCBN with KF .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 173.55 g/mol, XLogP3-AA of 2.5, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, rotatable bond count of 0, exact mass of 172.9843831 g/mol, monoisotopic mass of 172.9843831 g/mol, topological polar surface area of 23.8 Ų, heavy atom count of 11, and a complexity of 188 .Mecanismo De Acción

Target of Action

Similar compounds such as 3,4-dichlorobenzonitrile have been used in the preparation of various chemical products, including pharmaceuticals and agrochemicals .

Mode of Action

It’s known that halogen-exchange reactions play a crucial role in the synthesis of this compound . For instance, 3,4-dichlorobenzonitrile can react with potassium fluoride in the presence of a catalyst to produce 3,4-difluorobenzonitrile .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of biologically active compounds and functional materials .

Result of Action

It’s known that this compound is a key intermediate in the preparation of various chemical products, including pharmaceuticals and agrochemicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3,4-difluorobenzonitrile. For instance, the compound’s synthesis involves a halogen-exchange reaction that requires specific conditions, such as the presence of a catalyst and a certain temperature . Moreover, it’s important to prevent the chemical from entering drains and to avoid discharging it into the environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-Chloro-3,4-difluorobenzonitrile in lab experiments is its potency as an FAAH inhibitor. It has been found to be more potent than other FAAH inhibitors, such as URB597 and PF-3845. However, one of the limitations of using this compound is its high reactivity, which can make it challenging to handle and store.

Direcciones Futuras

There are several future directions for the research on 2-Chloro-3,4-difluorobenzonitrile. One direction is to explore its potential applications in the treatment of various neurological and psychiatric disorders. Another direction is to investigate its effects on other physiological processes, such as metabolism and immune function. Additionally, further studies are needed to optimize the synthesis and handling of this compound for use in lab experiments.

Conclusion

In conclusion, this compound is a highly reactive chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of FAAH, which plays a crucial role in the breakdown of endocannabinoids. This compound has various biochemical and physiological effects, including reducing pain and inflammation, improving mood, and enhancing memory and learning. While it has several advantages for use in lab experiments, further research is needed to optimize its synthesis and handling and explore its potential applications in the treatment of various disorders.

Aplicaciones Científicas De Investigación

2-Chloro-3,4-difluorobenzonitrile has been studied extensively for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Endocannabinoids are signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and mood regulation.

Safety and Hazards

2-Chloro-3,4-difluorobenzonitrile causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name |

2-chloro-3,4-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDHGLPKGLHFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617002 | |

| Record name | 2-Chloro-3,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924626-68-6 | |

| Record name | Benzonitrile, 2-chloro-3,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924626-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (1S,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate](/img/structure/B3167694.png)

![3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3167728.png)